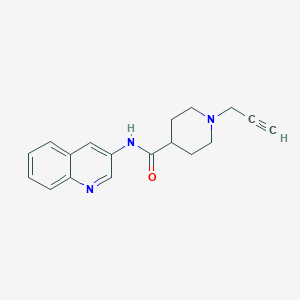

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

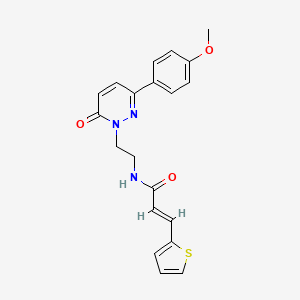

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in the growth and survival of cancer cells.

Wissenschaftliche Forschungsanwendungen

Recent Developments in Depsipeptide Research

Depsideptides, which share structural similarities with piperidine derivatives through their complex bio-oligomer frameworks, have shown significant therapeutic potential across a variety of biological activities. These include anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and anticoagulant properties. The review highlights the isolation, structural determination, and biological properties of depsipeptides, emphasizing their potential as anticancer agents and their role in clinical trials for cancer treatment. Additionally, depsipeptides like callipeltins and quinoxapeptins demonstrate promising anti-HIV activities, suggesting potential development as anti-AIDS drugs (Ballard, Yu, & Wang, 2002).

Quinoline and its Derivatives as Corrosion Inhibitors

Quinoline derivatives, structurally related to the queried compound, are extensively used as anticorrosive materials. These derivatives effectively protect against metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, highlighting their importance in industrial applications. This review consolidates recent reports on quinoline-based compounds as anticorrosive materials, shedding light on their mechanism of action and potential for green corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline as a Catalyst and in Antitumoral Properties

Quinoxaline compounds, akin to quinoline derivatives, serve as catalysts' ligands and have been explored for their antitumoral properties. This review outlines the formation, structural variety, and applications of quinoxaline and its analogs, emphasizing their role in dyes, pharmaceuticals, and antibiotics. Notably, quinoxaline derivatives have shown promise in cancer research, highlighting their significance in medicinal chemistry and drug discovery (Pareek & Kishor, 2015).

Quinoline-3-carboxamide-derived Drugs in Neuro- and Immunomodulation

Quinoline-3-carboxamide derivatives, closely related structurally to the queried compound, have shown diverse neuro- and immunomodulatory effects. These effects open avenues for intervention in diseases like autoimmunity, neurodegeneration, and cancer. The review discusses preclinical and clinical uses of these derivatives, such as laquinimod and tasquinimod, for autoimmune diseases and cancer treatment, underlining the therapeutic significance of quinoline derivatives in drug development (Boros & Vécsei, 2020).

Eigenschaften

IUPAC Name |

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-9-21-10-7-14(8-11-21)18(22)20-16-12-15-5-3-4-6-17(15)19-13-16/h1,3-6,12-14H,7-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPWFAHYSJLNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2781455.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2781461.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)

![N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2781467.png)

![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)

![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)

![Methyl 2-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2781474.png)

![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)

![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)